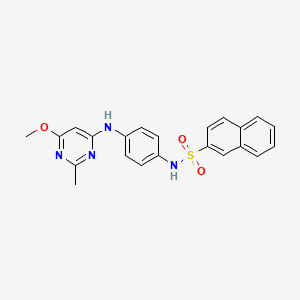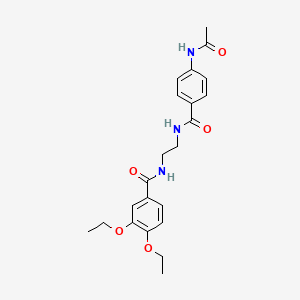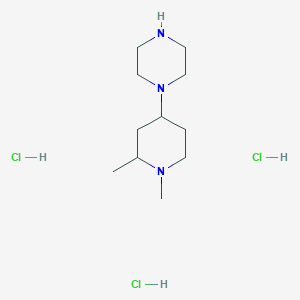![molecular formula C15H15N5OS2 B2976719 2-[[4-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-35-6](/img/structure/B2976719.png)
2-[[4-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[[4-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine” is a chemical compound with the molecular formula C15H15N5OS2. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was alkylated to 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions using 2-bromo-1-phenylethanone . The alkylated compound was then reduced at the carbonyl group to the corresponding racemic secondary alcohol .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . These techniques can provide detailed information about the compound’s molecular structure, including the positions of atoms, the lengths and types of chemical bonds, and the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various analytical techniques. For instance, the compound’s reactivity can be assessed by studying its interactions with different reagents . Additionally, the compound’s stability can be evaluated by examining its decomposition under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its solubility, melting point, boiling point, and density can be measured experimentally . Its chemical properties, such as its reactivity and stability, can be assessed by studying its interactions with different reagents and under various conditions .Wissenschaftliche Forschungsanwendungen
Antiviral Applications
The antiviral activity of pyrimidine derivatives, including those similar to the target compound, has been researched extensively. For instance, derivatives have shown marked inhibitory activity against retroviruses in cell culture, highlighting their potential as antiviral agents. Studies like those by Hocková et al. (2003) demonstrate the synthesis and evaluation of diamino-pyrimidines with significant activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, emphasizing their potential therapeutic applications (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Fluorescence Properties
The fluorescence properties of pyrimidine derivatives have also been explored, indicating applications in materials science and imaging technologies. Yokota et al. (2012) synthesized new fluorescent compounds, demonstrating the potential of fused pyrimidine derivatives for solid-state fluorescence applications. Their work contributes to the understanding of the optical properties of these compounds and their potential use in developing new fluorescent materials (Yokota, Hagimori, Mizuyama, Nishimura, Fujito, Shigemitsu, & Tominaga, 2012).
Herbicidal Activity
Pyrimidine derivatives have been evaluated for their herbicidal activity, with some compounds showing promise as novel herbicides. Nezu et al. (1996) investigated the herbicidal activity of dimethoxypyrimidines and found that certain derivatives exhibit strong herbicidal activity, indicating their potential as effective agricultural chemicals (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Liquid Crystal Properties
The liquid crystal properties of pyrimidinecarboxylic acid derivatives have been studied, suggesting applications in display technologies. Mikhaleva (2003) synthesized aryl esters of laterally substituted 5-pyrimidinecarboxylic acids and examined their liquid crystal properties. The study found that compounds with certain lateral substituents exhibit nematic or smectic liquid crystal phases, which could be useful in the development of new materials for liquid crystal displays (Mikhaleva, 2003).
Zukünftige Richtungen
The future directions for the research on this compound could include further exploration of its potential therapeutic applications, particularly its neuroprotective and anti-inflammatory properties . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Eigenschaften
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c1-21-12-6-4-11(5-7-12)20-13(18-19-15(20)22-2)10-23-14-16-8-3-9-17-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCGHTVONSUAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SC)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-(4-methoxyphenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2976637.png)
![(4-Ethoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2976642.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-5-[(cyclopentylamino)sulfonyl]indoline](/img/structure/B2976643.png)
![[(6-Chloropyrazin-2-YL)thio]acetic acid](/img/structure/B2976646.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chloro-4-fluorophenyl)methanone](/img/structure/B2976648.png)




![2-{6-[(dimethylamino)sulfonyl]-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl}-N-(4-ethoxy-3-methoxybenzyl)acetamide](/img/structure/B2976656.png)


![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2976659.png)